Cas no 81215-42-1 (Methyl 2-(piperidin-1-yl)benzoate)

Methyl 2-(piperidin-1-yl)benzoate structure
81215-42-1 structure
Product name:Methyl 2-(piperidin-1-yl)benzoate
CAS No:81215-42-1
MF:C13H17NO2
MW:219.27958
MDL:MFCD01569808
CID:1092764
PubChem ID:2798385

Methyl 2-(piperidin-1-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(piperidin-1-yl)benzoate
    • methyl 2-piperidin-1-ylbenzoate
    • 81215-42-1
    • AKOS022187460
    • Oprea1_316972
    • EN300-207035
    • Z1195909194
    • Methyl2-(piperidin-1-yl)benzoate
    • F94195
    • MDL: MFCD01569808
    • Inchi: InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-4-8-12(11)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
    • InChI Key: PQJQUCKCUILXOK-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CC=CC=C1N2CCCCC2

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 340.8±25.0 °C at 760 mmHg
  • Flash Point: 130.6±14.0 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Methyl 2-(piperidin-1-yl)benzoate Security Information

Methyl 2-(piperidin-1-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M678900-50mg
methyl 2-(piperidin-1-yl)benzoate
81215-42-1
50mg
$ 160.00 2022-06-03
Chemenu
CM153797-5g
methyl 2-(piperidin-1-yl)benzoate
81215-42-1 95%
5g
$1066 2021-08-05
Enamine
EN300-207035-0.25g
methyl 2-(piperidin-1-yl)benzoate
81215-42-1 95%
0.25g
$216.0 2023-09-16
TRC
M678900-100mg
methyl 2-(piperidin-1-yl)benzoate
81215-42-1
100mg
$ 230.00 2022-06-03
Enamine
EN300-207035-1g
methyl 2-(piperidin-1-yl)benzoate
81215-42-1 95%
1g
$528.0 2023-09-16
Enamine
EN300-207035-5.0g
methyl 2-(piperidin-1-yl)benzoate
81215-42-1 95%
5.0g
$1530.0 2023-02-22
Enamine
EN300-207035-10.0g
methyl 2-(piperidin-1-yl)benzoate
81215-42-1 95%
10.0g
$2269.0 2023-02-22
Enamine
EN300-207035-0.1g
methyl 2-(piperidin-1-yl)benzoate
81215-42-1 95%
0.1g
$152.0 2023-09-16
1PlusChem
1P00IDMU-250mg
Methyl 2-(piperidin-1-yl)benzoate
81215-42-1 95%
250mg
$275.00 2025-02-28
1PlusChem
1P00IDMU-50mg
Methyl 2-(piperidin-1-yl)benzoate
81215-42-1 95%
50mg
$148.00 2025-02-28

Methyl 2-(piperidin-1-yl)benzoate Related Literature

Additional information on Methyl 2-(piperidin-1-yl)benzoate

Methyl 2-(Piperidin-1-yl)Benzoate: A Comprehensive Overview

Methyl 2-(Piperidin-1-yl)Benzoate, also known by its CAS number 81215-42-1, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate group with a piperidine ring, offering a versatile platform for chemical modifications and applications. Recent studies have highlighted its potential in drug delivery systems, polymer synthesis, and as a precursor for advanced materials.

The molecular structure of Methyl 2-(Piperidin-1-yl)Benzoate consists of a benzene ring substituted with a benzoate group at the 2-position and a piperidine moiety. This combination provides the compound with both aromatic stability and nitrogen-containing functionalities, making it highly reactive in various chemical reactions. The piperidine ring, being a six-membered amine-containing structure, contributes to the compound's ability to form hydrogen bonds and participate in nucleophilic or electrophilic reactions. Recent research has demonstrated its utility in click chemistry, where it serves as a key intermediate for constructing complex molecules with high precision.

In terms of physical properties, Methyl 2-(Piperidin-1-yl)Benzoate exhibits a melting point of approximately 78°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in organic synthesis protocols that require precise control over reaction conditions. The compound's stability under thermal and oxidative conditions has also been studied extensively, with findings indicating moderate stability under ambient conditions but requiring protection from strong oxidizing agents.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure of Methyl 2-(Piperidin-1-yl)Benzoate with unprecedented accuracy. These studies have revealed that the compound's electronic properties are heavily influenced by the conjugation between the aromatic ring and the piperidine group. This conjugation not only enhances the compound's reactivity but also contributes to its potential applications in optoelectronic materials. For instance, researchers have explored its use as a building block for organic semiconductors, where its electronic properties can be tailored to suit specific device requirements.

In the field of drug delivery, Methyl 2-(Piperidin-1-yl)Benzoate has shown promise as a carrier molecule for hydrophobic drugs. Its ability to form self-assembled structures in aqueous environments has been leveraged to create nanocarriers that improve drug solubility and bioavailability. Recent experiments have demonstrated that these nanocarriers can effectively encapsulate anticancer drugs, leading to enhanced therapeutic efficacy in preclinical models.

The synthesis of Methyl 2-(Piperidin-1-yl)Benzoate typically involves multi-step processes that combine nucleophilic aromatic substitution with subsequent functionalization steps. Recent innovations in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications. For example, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to construct this compound with high efficiency while minimizing waste generation.

In conclusion, Methyl 2-(Piperidin-1-yl)Benzoate is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as an important tool for future innovations in chemistry and materials science. As research continues to uncover new properties and applications of this compound, its role in advancing technological frontiers is expected to grow significantly.

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